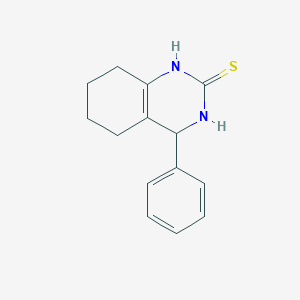

4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Overview

Description

“4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have been the subject of numerous research studies due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves a multicomponent reaction of aldehydes, cycloketones, and cyanoacetamide . In one study, sodium silicate (Na2SiO3) was used for this reaction, and the effect of SnFe2O4 nanoparticles on the catalytic potential of Na2SiO3 was investigated . The desired products synthesized by this method include various quinazoline derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives can include cyclization of 2-aminobenzonitrile with DMF, the reaction of CO2 and 2-aminobenzonitriles, carbonylation and then cyclization of anthranilamide, and treatment of substituted anthranilic acid with potassium cyanate .Scientific Research Applications

Anti-Proliferative Activities

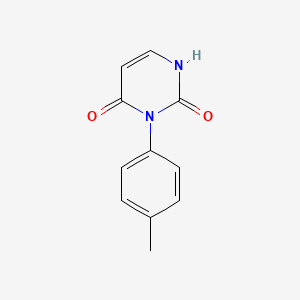

Quinazoline derivatives, including quinazoline-2,4(1H,3H)-diones, exhibit promising anti-proliferative effects against various cancer cell lines. Notably:

- HCT-116 and MCF-7 Cell Lines : These compounds have demonstrated anti-proliferative activity against HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines .

- LNCaP and Prostate Cancer Cell Lines : Quinazoline-2,4(1H,3H)-diones also exhibit anti-proliferative activity in LNCaP (prostate cancer) cell lines .

PI3K-α Inhibition

Selective inhibition of PI3K-α (phosphoinositide 3-kinase alpha) is crucial for cancer therapy. Quinazoline-2,4(1H,3H)-dione derivatives have shown isoform-selective PI3K-α inhibition .

PARP-1/2 Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are used in cancer treatment. Quinazoline-2,4(1H,3H)-diones exhibit PARP-1/2 inhibition activity, which is relevant for cancer therapy .

Synthetic Methods

Various methods exist for synthesizing quinazoline-2,4(1H,3H)-diones. For example:

- Multicomponent Reaction : Jiang et al. developed a method involving a multicomponent reaction of aldehydes, cycloketones, and cyanoacetamide under microwave irradiation conditions. Basic catalysts like K2CO3 and Cs2CO3 were employed .

- Other Routes : Quinazoline-2,4(1H,3H)-diones can also be synthesized via cyclization of 2-aminobenzonitrile with DMF, CO2 reaction with 2-aminobenzonitriles, carbonylation followed by cyclization of anthranilamide, or treatment of substituted anthranilic acid with potassium cyanate .

Environmental-Friendly Synthesis

Efforts have been made to develop environmentally friendly procedures for synthesizing quinazoline derivatives. For instance, tetrabutylammonium hexatungstate has been used as a reusable heterogeneous catalyst for the synthesis of novel 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazolin-2-ones/thiones under solvent-free conditions .

Future Directions

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse range of biological properties .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known that quinazoline derivatives have shown good analgesic, antibacterial, and locomotor activity .

properties

IUPAC Name |

4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBGWDJYLPXCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(NC(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407409 | |

| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

CAS RN |

65331-17-1 | |

| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)